

Errata and Technical Guide: The Concept of Dual Mps1/Lck Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **UNC7145**

Cat. No.: **B10860592**

[Get Quote](#)

Notice of Correction: Initial analysis based on the query "**UNC7145** as a dual Mps1/Lck inhibitor" has revealed a fundamental inaccuracy. Publicly available data from chemical suppliers and research portals indicate that **UNC7145** is an inactive negative control compound. Its structurally related counterpart, **UNC6934**, is a potent and selective chemical probe that antagonizes the NSD2-PWWP1 domain, a component of the histone methylation machinery. Neither compound has been characterized as an inhibitor of Monopolar spindle 1 (Mps1) or Lymphocyte-specific protein tyrosine kinase (Lck).

Therefore, this document proceeds not as a guide to **UNC7145**, but as a technical whitepaper on the conceptual framework of dual Mps1 and Lck inhibition, as requested. It is intended for researchers, scientists, and drug development professionals interested in the underlying biology of these two critical kinases and the methodologies required to identify and characterize dual-target inhibitors.

Introduction to Mps1 and Lck as Therapeutic Targets

Monopolar spindle 1 (Mps1), a serine/threonine kinase, is a master regulator of the spindle assembly checkpoint (SAC).^{[1][2]} The SAC is a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.^{[2][3]} By preventing premature entry into anaphase, Mps1 allows time for correcting improper microtubule attachments to kinetochores.^[4] Its overexpression in various cancers and its essential role in maintaining chromosomal stability make it a compelling target for antineoplastic therapies.^[5] Inhibition of

Mps1 overrides the SAC, leading to catastrophic chromosome missegregation and subsequent apoptosis in cancer cells.[5][6]

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase of the Src family, primarily expressed in T-cells and NK cells.[7][8] It is a pivotal initiator of the T-cell receptor (TCR) signaling cascade.[8][9] Upon TCR engagement, Lck phosphorylates key downstream targets, including ZAP-70, leading to the activation of multiple signaling pathways that govern T-cell activation, proliferation, and differentiation.[7][9] Dysregulation of Lck activity is implicated in autoimmune diseases and T-cell leukemias, making it an attractive target for immunomodulatory and anticancer drugs.[10][11]

A hypothetical dual inhibitor of Mps1 and Lck could offer a unique therapeutic strategy, combining direct cytotoxic effects on proliferating cancer cells (via Mps1 inhibition) with modulation of the immune response (via Lck inhibition).

Quantitative Data on Selective Mps1 Inhibitors

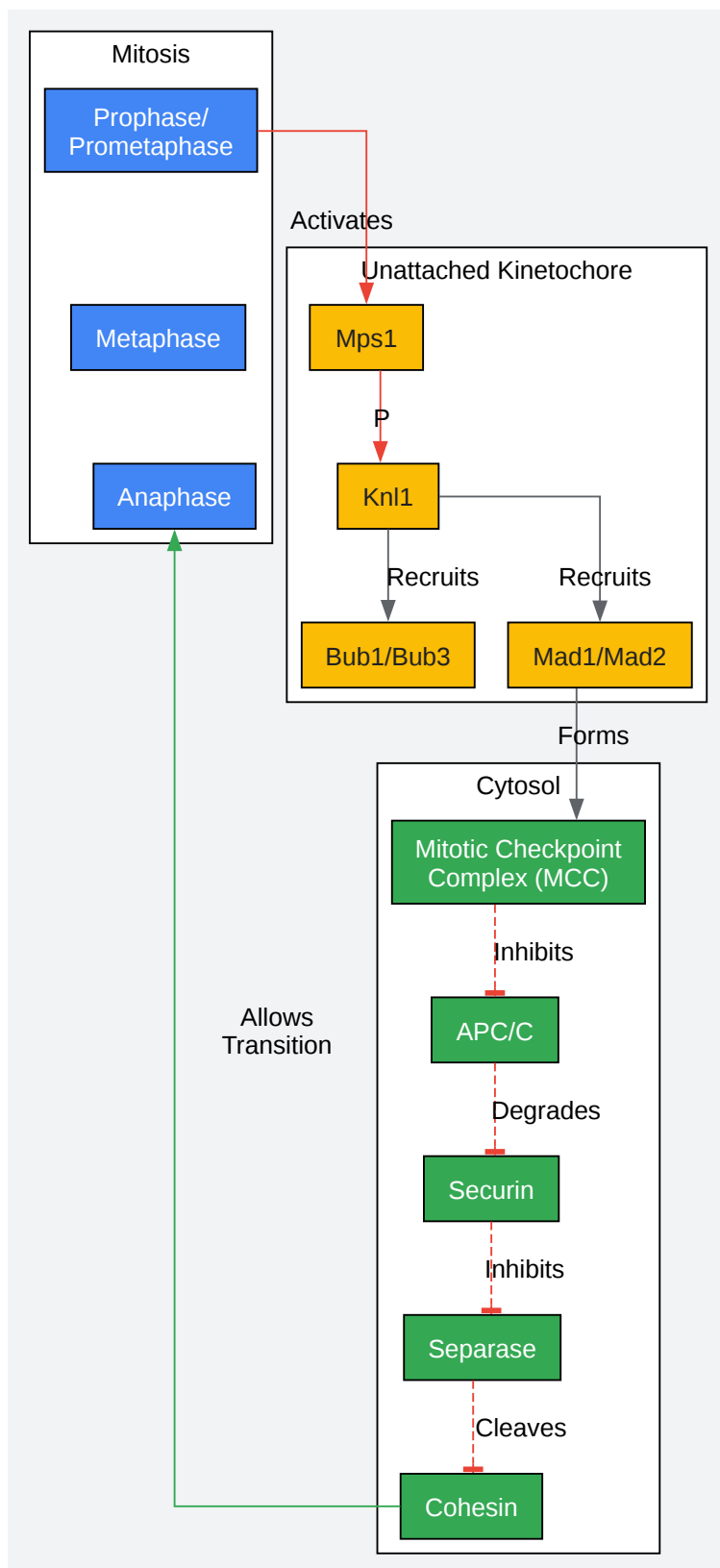
While no dual Mps1/Lck inhibitors were identified, a range of potent and selective Mps1 inhibitors have been developed. The data below serves as a reference for the potencies that can be achieved for this kinase.

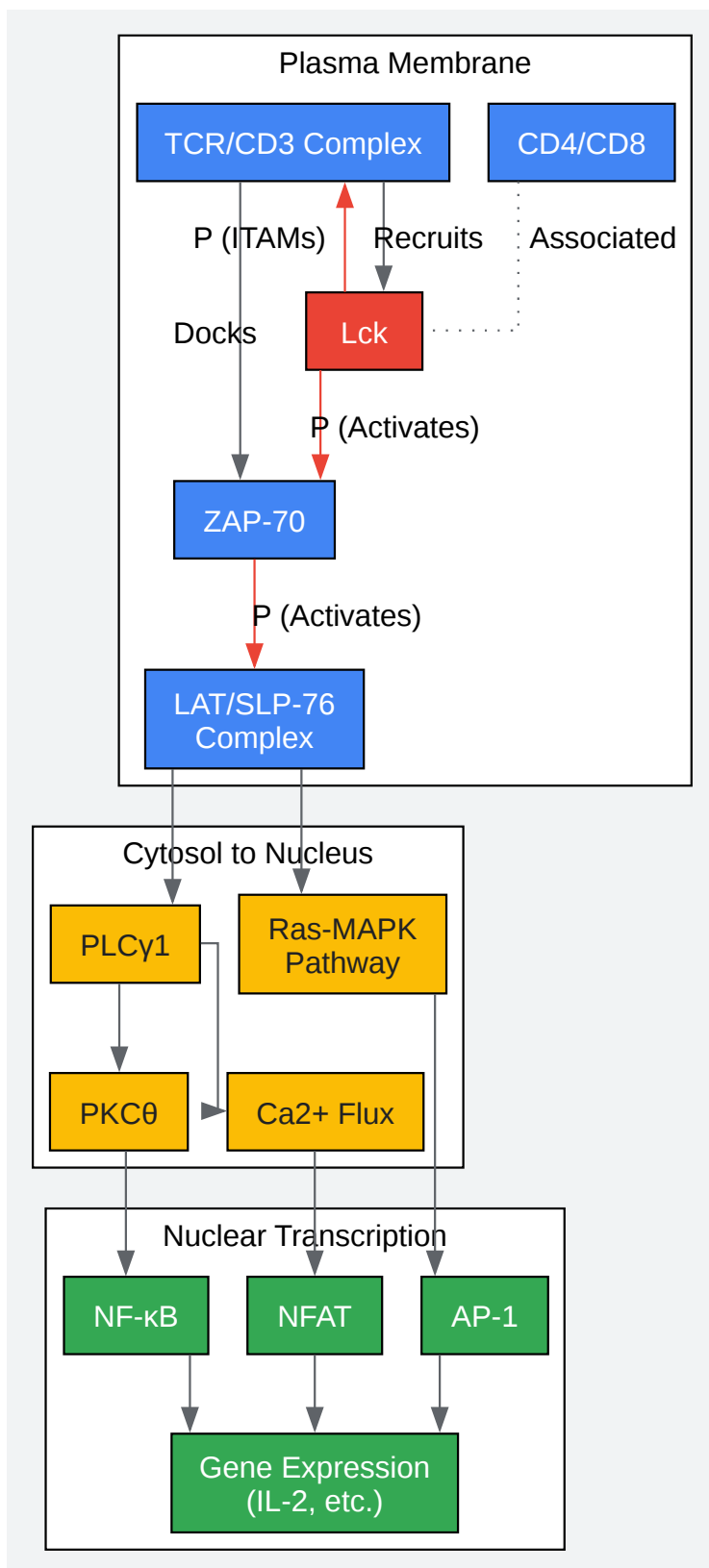
Compound	Target	Assay Type	IC50 (nM)	Ki (nM)	Reference
BAY 1161909	Mps1	Kinase Assay	< 1	-	[12][13]
BAY 1217389	Mps1	Kinase Assay	< 10	-	[12][13]
BOS172722	Mps1	Kinase Assay	11	0.11	[12]
Mps1-IN-6	Mps1	Kinase Assay	6.4	-	[12]
MPI-0479605	Mps1	Kinase Assay	1.8	-	[12]
AZ3146	Mps1	Kinase Assay	~35	-	[12]
CC-671	Mps1/CLK2	Kinase Assay	5 (Mps1)	-	[12]
Mps1-IN-1	Mps1	Lanthascreen	5	-	[5][14]
Mps1-IN-2	Mps1	Lanthascreen	12	-	[5][14]

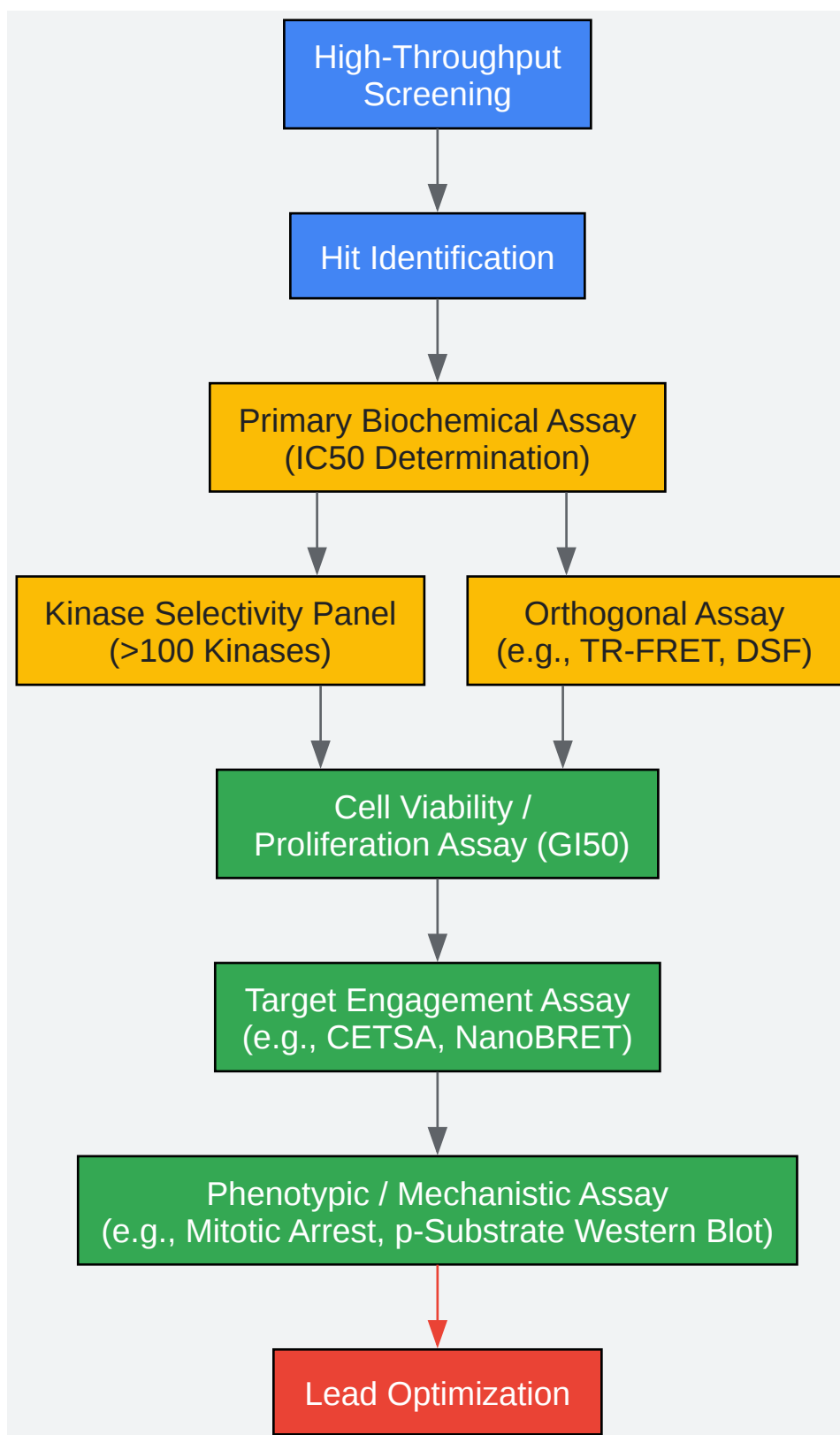
Signaling Pathways and Visualization

Mps1 and the Spindle Assembly Checkpoint (SAC)

Mps1 is recruited to unattached kinetochores during prophase and prometaphase.^[3] Its kinase activity initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), which consists of BubR1, Bub3, Mad2, and Cdc20. The MCC is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B1 and delaying anaphase onset.^[4] Mps1 autophosphorylates to become fully active and subsequently phosphorylates numerous substrates, including Knl1, to create docking sites for other SAC proteins like Bub1 and Mad1.^{[3][4]}







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The MPS1 Family of Protein Kinases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 3. pnas.org [pnas.org]
- 4. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. MPS1 inhibition primes immunogenicity of KRAS-LKB1 mutant lung cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. New insights into the Lck-NF-κB signaling pathway - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 11. tandfonline.com [tandfonline.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Errata and Technical Guide: The Concept of Dual Mps1/Lck Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10860592#unc7145-as-a-dual-mps1-lck-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com